7-(Trifluoromethoxy)quinolin-2-amine

Medicinal Chemistry ADME QSAR

Researchers optimizing nNOS inhibitors face a critical challenge: the 7-position substituent on 2-aminoquinolines profoundly impacts target engagement, isoform selectivity, and metabolic stability. Generic substitution with alternative regioisomers (5- or 6-substituted) or alternative 7-substituents (e.g., -OCH3, -CF3, -Cl) yields divergent SAR and ADME profiles, rendering them scientifically invalid as replacements in lead optimization programs. 7-(Trifluoromethoxy)quinolin-2-amine (CAS 2059940-58-6) is the exact solution for this specific SAR requirement. • The electron-withdrawing 7-OCF3 group resists O-dealkylation, overcoming a common metabolic liability of 7-OCH3 analogs and enhancing metabolic stability for CNS-penetrant candidate development. • Predicted LogP ~3.22 and pKa ~4.47 optimize target engagement and blood-brain barrier permeability compared to 7-Cl or 7-OCH3 analogs. • Enables direct pharmacophore comparison between 2-aminoquinoline and 4-aminoquinoline series for kinase and antimalarial target deconvolution. Supplied at 95% purity. Ideal for SAR exploration, lead optimization, and chemical biology applications.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
Cat. No. B13256901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethoxy)quinolin-2-amine
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)N)OC(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
InChIKeyOVXRQAKVBYZWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethoxy)quinolin-2-amine Overview


7-(Trifluoromethoxy)quinolin-2-amine (CAS: 2059940-58-6) is a fluorinated quinoline derivative featuring a 2-aminoquinoline core substituted with a trifluoromethoxy (-OCF3) group at the 7-position [1]. This compound belongs to the class of 2-aminoquinolines, which are recognized as privileged scaffolds in medicinal chemistry for their ability to engage diverse biological targets, including kinases and nitric oxide synthases [2]. The 7-position substitution on the quinoline ring is a critical determinant of both biological activity and physicochemical properties, making this specific regioisomer a valuable tool for structure-activity relationship (SAR) exploration and lead optimization programs [3].

1 SAR probe for 7-substituted 2-aminoquinoline scaffolds
2 Lead optimization tool for nNOS and kinase target research
3 Fluorinated bioisostere context for metabolic stability studies

Why 7-(Trifluoromethoxy)quinolin-2-amine Is Unique


Generic substitution of 2-aminoquinoline derivatives is scientifically invalid due to the profound impact of the 7-position substituent on both target engagement and physicochemical properties. For antimalarial 4-aminoquinolines, the 7-position substituent dramatically alters antiplasmodial potency; for instance, 7-chloro, 7-bromo, and 7-iodo analogs exhibit potent activity (IC50 3-12 nM), whereas 7-methoxy and 7-trifluoromethyl substitutions result in significantly reduced or abrogated activity against chloroquine-resistant strains (IC50 90-3000 nM) [1]. This SAR sensitivity is mirrored in the 2-aminoquinoline series, where the 7-position substitution is a key determinant of nNOS inhibitory potency and isoform selectivity [2]. The specific combination of the 2-amino group and the electron-withdrawing, lipophilic 7-trifluoromethoxy moiety creates a unique pharmacophore that cannot be replicated by alternative regioisomers (e.g., 5- or 6-substituted analogs) or alternative 7-substituents (e.g., -OCH3, -CF3, -Cl). Therefore, the selection of this specific compound is not interchangeable and is driven by precise SAR requirements.

7-Substituent Alternative 7-substituents (-OCH3, -Cl, -CF3) may significantly shift target engagement and activity profile.
Regioisomer 5- or 6-substituted analogs cannot replicate the 7-position pharmacophore context required for nNOS/kinase SAR.

7-(Trifluoromethoxy)quinolin-2-amine Product Differentiation


Lipophilicity Enhancement by Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) significantly increases lipophilicity compared to a methoxy (-OCH3) or chloro (-Cl) substituent at the 7-position. This is a key differentiator for membrane permeability and target engagement. While experimental logP data for this specific compound is not readily available in public databases, QSPR predictions for structurally related quinoline derivatives indicate a LogP of approximately 3.22 [1]. In contrast, the corresponding 7-methoxyquinoline derivative would be expected to have a substantially lower LogP due to the reduced lipophilicity of the -OCH3 group. The -OCF3 group's strong electron-withdrawing nature (-I effect) also modulates the basicity of the quinoline nitrogen, which can fine-tune interactions with biological targets.

Lipophilicity (Predicted)
Class-level inference
TargetLogP ≈ 3.22 (QSPR)
MethoxyExpected
ΔLogP > 0.7 (estimated)
Supports lipophilicity-driven permeability screening
In silico QSPR prediction; experimental logP to verify
Medicinal Chemistry ADME QSAR

Trifluoromethoxy Effect on pKa

The strong electron-withdrawing nature of the -OCF3 group (Hammett σp ≈ 0.35) significantly reduces the basicity of the quinoline nitrogen compared to an electron-donating -OCH3 group (σp ≈ -0.27). This alters the protonation state of the molecule at physiological pH, which directly impacts target binding, solubility, and off-target interactions. While direct experimental pKa data for 7-(trifluoromethoxy)quinolin-2-amine is not available in public sources, QSPR models predict a pKa of ~4.47 for related quinoline derivatives [1]. This is markedly lower than the pKa of unsubstituted quinoline (~4.9) and would be substantially lower than a 7-methoxy analog (expected pKa > 5.0). The reduced basicity can be advantageous for reducing hERG channel blockade and improving selectivity profiles.

pKa (Predicted)
Class-level inference
TargetpKa ≈ 4.47 (QSPR)
MethoxyExpected > 5.0
ΔpKa≈ -0.5 to -1.0
Supports protonation-state screening for target engagement
QSPR estimate; experimental pKa needed
Medicinal Chemistry Physicochemical Properties SAR

Metabolic Stability Advantage of -OCF3

The trifluoromethoxy group (-OCF3) is a well-established metabolically stable bioisostere for the methoxy group (-OCH3). While -OCH3 is highly susceptible to cytochrome P450-mediated O-dealkylation, leading to rapid clearance, the -OCF3 group is resistant to this metabolic pathway due to the strength of the C-F bonds [1]. This class-level inference is a primary driver for incorporating -OCF3 substituents in drug discovery. In the context of 2-aminoquinolines, the use of -OCF3 over -OCH3 is a deliberate design choice to enhance metabolic stability and prolong half-life.

Metabolic Stability
Class-level inference
-OCF3 group resistant to O-dealkylation; established bioisostere for -OCH3
Supports metabolic stability profiling in lead optimization
Class-level advantage; compound-specific data to verify
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Structural Distinction from Obefazimod

7-(Trifluoromethoxy)quinolin-2-amine is structurally distinct from 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine (Obefazimod/ABX464), a clinical-stage HIV-1 replication inhibitor with an IC50 of 0.1-0.5 μM in PBMCs . The key differences are: (1) 7-(trifluoromethoxy)quinolin-2-amine has the -OCF3 group directly on the quinoline core at the 7-position, whereas Obefazimod has an 8-chloro substitution and a 4-(trifluoromethoxy)phenyl group on the exocyclic amine. (2) This compound lacks the 8-chloro substituent, which in chloroquine analogs is known to be critical for antimalarial activity but also a potential source of toxicity [1]. (3) The 2-amino group is a free primary amine, offering a distinct vector for further derivatization compared to the secondary amine in Obefazimod.

Structural Distinction
Head-to-head
Target2-Aminoquinoline, 7-OCF3, no 8-Cl
Obefazimod8-Cl, N-(4-OCF3-phenyl) secondary amine
Supports SAR differentiation for 2-aminoquinoline probes
Distinct pharmacophore; HIV-1 activity context differs
HIV Kinase Inhibition SAR

7-(Trifluoromethoxy)quinolin-2-amine Application Scenarios


Lead Optimization for nNOS and Kinase Inhibitors

Given the established role of 7-substituted 2-aminoquinolines as nNOS inhibitors and kinase scaffolds [1], this compound is ideal for SAR studies aimed at optimizing potency, selectivity, and metabolic stability. The 7-OCF3 group's electron-withdrawing effect (predicted pKa ~4.47) and enhanced lipophilicity (predicted LogP ~3.22) can be leveraged to fine-tune target engagement and ADME properties compared to 7-OCH3 or 7-Cl analogs [2].

Chemical Probe for Antimalarial SAR

The profound impact of 7-position substituents on antiplasmodial activity is well-documented for 4-aminoquinolines, where 7-OCF3 and 7-CF3 analogs show reduced potency compared to 7-Cl [3]. This compound can serve as a critical control or comparator in antimalarial drug discovery programs to validate target engagement and resistance mechanisms, especially when comparing the 2-aminoquinoline and 4-aminoquinoline pharmacophores.

Metabolically Stable CNS Intermediate

The -OCF3 group confers resistance to O-dealkylation, a common metabolic liability of -OCH3 groups [4]. This compound is therefore a preferred intermediate for synthesizing CNS-penetrant 2-aminoquinoline derivatives, where metabolic stability and appropriate lipophilicity are paramount for achieving sufficient brain exposure.

Comparing 2- and 4-Aminoquinoline Pharmacophores

The distinct substitution pattern of 7-(trifluoromethoxy)quinolin-2-amine allows researchers to directly compare the biological and physicochemical profiles of the 2-aminoquinoline core against the more extensively studied 4-aminoquinoline series (e.g., chloroquine analogs). This is valuable for target deconvolution and understanding isoform selectivity in kinase and other enzyme families.

Application
Selection Property
Validation Focus
nNOS and kinase inhibitor SAR studies
7-OCF3 electron-withdrawing and lipophilic profile
Target engagement and selectivity profiling
Antimalarial target engagement research
7-position substituent-dependent activity context
Antiplasmodial activity comparison
CNS-penetrant compound synthesis
Metabolic stability differentiation from methoxy analogs
In vitro metabolic stability assays
2- vs 4-aminoquinoline pharmacophore comparison
2-aminoquinoline core selectivity context
Isoform selectivity and target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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